molecular formula C14H24N2O2 B13397000 4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B13397000
M. Wt: 252.35 g/mol
InChI Key: DMAXOMSMCSRQLF-UHFFFAOYSA-N
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Description

4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole is a bicyclic oxazole derivative featuring two 4,5-dihydro-1,3-oxazole rings connected via a shared tert-butyl-substituted carbon atom. The tert-butyl groups at the 4-position of both oxazole rings likely enhance steric bulk and lipophilicity, which may influence solubility and intermolecular interactions.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H24N2O2/c1-13(2,3)9-7-17-11(15-9)12-16-10(8-18-12)14(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

DMAXOMSMCSRQLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=NC(CO2)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted amines with carbonyl compounds in the presence of a dehydrating agent to form the oxazole rings. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction can produce dihydro-oxazole derivatives.

Scientific Research Applications

4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound shares structural motifs with other dihydro-oxazole and thiazole derivatives. Below is a comparative analysis based on substituent effects and reported properties:

Table 1: Comparison of Key Structural Features
Compound Name Core Structure Substituents Reported Activity/Properties
4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole Dihydro-oxazole Dual tert-butyl groups No direct data available
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-triazol-4-yl)dihydropyrazolyl)thiazole Thiazole-dihydropyrazole Chlorophenyl, fluorophenyl, triazolyl Antimicrobial activity (e.g., [48] in )
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Oxadiazole-thione Chlorophenyl, thioxo group Biological activity (unspecified)

Key Observations:

Electronic Properties :

  • The electron-donating tert-butyl groups in the target compound contrast with electron-withdrawing substituents (e.g., chloro, fluoro) in analogues from . This difference could modulate reactivity in catalytic or binding applications.

In contrast, analogues like the oxadiazole-thione in have been structurally resolved, highlighting the importance of such data for understanding molecular conformations.

Biological Activity

4-tert-butyl-2-(4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of both oxazoline and oxazole rings, which contribute to its unique properties. The molecular formula is C16H24N2O2C_{16}H_{24}N_2O_2 with a molecular weight of approximately 280.38 g/mol. The oxazoline moiety is known for its stability and reactivity in various chemical reactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the oxazoline ring through cyclization.
  • Substitution reactions to introduce the tert-butyl groups.
  • Purification through chromatography.

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer activity. For instance, derivatives of oxazoles have shown significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer), U-937 (leukemia), and A549 (lung cancer).

Table 1: Cytotoxicity Data of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715.63Induces apoptosis via p53 pathway
Compound BU-93712.34Inhibits cell proliferation
Compound CA54918.45Disrupts mitochondrial function

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Flow cytometry assays have demonstrated that it activates key apoptotic pathways involving caspase activation and p53 expression modulation.

Case Studies

  • Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated that treatment led to significant apoptosis induction as evidenced by increased caspase activity and changes in cell cycle distribution.
  • In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results in reducing tumor growth when administered alongside standard chemotherapy agents.

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